molecular formula C41H54N4O10 B13719096 Fmoc-PEG4-Val-Ala-PAB

Fmoc-PEG4-Val-Ala-PAB

Cat. No.: B13719096
M. Wt: 762.9 g/mol
InChI Key: NQUXCEKCWOTFKK-HTOJEEBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-PEG4-Val-Ala-PAB is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG spacer with four ethylene glycol units (PEG4), and a peptide sequence containing valine (Val), alanine (Ala), and para-aminobenzoic acid (PAB). The Fmoc group protects the amine, which can be deprotected under basic conditions to obtain the free amine for further conjugations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG4-Val-Ala-PAB involves multiple steps, starting with the protection of the amine group using the Fmoc group. The PEG4 spacer is then introduced, followed by the sequential addition of the Val and Ala residues. The final step involves the incorporation of the PAB moiety. The reaction conditions typically involve the use of organic solvents and reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for peptide coupling .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The compound is typically purified using high-performance liquid chromatography (HPLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Fmoc-PEG4-Val-Ala-PAB undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-PEG4-Val-Ala-PAB has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Utilized in the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Applied in the production of diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of Fmoc-PEG4-Val-Ala-PAB involves the specific cleavage of the Val-Ala peptide sequence by the enzyme cathepsin B. This cleavage releases the PAB moiety, which can then exert its effects. The Fmoc group protects the amine during synthesis and can be removed under basic conditions to reveal the free amine for further conjugation reactions. The PEG4 spacer increases the solubility and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cleavage by cathepsin B and the presence of the PEG4 spacer, which enhances its solubility and stability. The Fmoc group provides protection during synthesis and can be easily removed for further conjugation reactions .

Properties

Molecular Formula

C41H54N4O10

Molecular Weight

762.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C41H54N4O10/c1-28(2)38(40(49)43-29(3)39(48)44-31-14-12-30(26-46)13-15-31)45-37(47)16-18-51-20-22-53-24-25-54-23-21-52-19-17-42-41(50)55-27-36-34-10-6-4-8-32(34)33-9-5-7-11-35(33)36/h4-15,28-29,36,38,46H,16-27H2,1-3H3,(H,42,50)(H,43,49)(H,44,48)(H,45,47)/t29-,38-/m0/s1

InChI Key

NQUXCEKCWOTFKK-HTOJEEBVSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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